Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate
CAS No.:
Cat. No.: VC18224170
Molecular Formula: C13H16O4
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16O4 |
|---|---|
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate |
| Standard InChI | InChI=1S/C13H16O4/c1-16-13(15)11(14)4-2-9-3-5-12-10(8-9)6-7-17-12/h3,5,8,11,14H,2,4,6-7H2,1H3 |
| Standard InChI Key | MKHVMSGSVAIMJW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O |
Introduction
Chemical Structure and Molecular Characteristics
Structural Composition
Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate features a 2,3-dihydrobenzofuran ring fused to a hydroxybutanoate side chain. The benzofuran component consists of a fused benzene and furan ring system, with partial saturation at the furan’s 2,3-positions. The hydroxybutanoate moiety introduces a hydroxyl group at the second carbon of the four-carbon chain, terminated by a methyl ester.
Key Structural Attributes:
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Benzofuran Core: The dihydrobenzofuran system enhances stability compared to fully unsaturated furans, reducing susceptibility to oxidative degradation.
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Hydroxybutanoate Side Chain: The hydroxyl group at C2 provides a site for hydrogen bonding, potentially influencing solubility and intermolecular interactions .
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Ester Group: The methyl ester at the terminal carboxyl group modulates lipophilicity, a critical factor in bioavailability.
Spectroscopic and Computational Data
The compound’s Standard InChI key (MKHVMSGSVAIMJW-UHFFFAOYSA-N) and SMILES notation (COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O) provide unambiguous identifiers for computational modeling and database searches. Density functional theory (DFT) simulations predict a planar benzofuran ring with slight puckering at the dihydro positions, while the hydroxybutanoate chain adopts a gauche conformation to minimize steric hindrance.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | methyl 4-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxybutanoate |
| Canonical SMILES | COC(=O)C(CCC1=CC2=C(C=C1)OCC2)O |
| XLogP3 | 1.2 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of Methyl 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoate involves two primary steps: (1) construction of the dihydrobenzofuran core and (2) esterification of the hydroxybutanoate side chain.
Benzofuran Ring Formation
Dihydrobenzofurans are typically synthesized via acid-catalyzed cyclization of phenolic precursors. For example, 5-hydroxyphenylpropanols undergo intramolecular cyclization in the presence of or , yielding the dihydrobenzofuran scaffold.
Side Chain Attachment
The hydroxybutanoate moiety is introduced through a Mitsunobu reaction or Steglich esterification. In a representative procedure, 4-(2,3-dihydrobenzofuran-5-yl)-2-hydroxybutanoic acid reacts with methanol and -dicyclohexylcarbodiimide (DCC), producing the methyl ester.
Optimization Challenges
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Regioselectivity: Competing cyclization pathways may yield undesired regioisomers, necessitating precise temperature control.
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Esterification Efficiency: Over-esterification at the hydroxyl group requires protective strategies, such as silylation .
Physicochemical Properties
Experimental and Predicted Data
While experimental data for the compound are scarce, analogs provide insights:
Table 2: Comparative Properties of Related Compounds
| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |
|---|---|---|---|
| Methyl 2-hydroxybutanoate | 1.1 | 159.3 | 0.56 |
| 4-Chloro-2,3-dihydrobenzofuran | 1.3 | 245.1 | 2.8 |
| Target Compound (estimated) | 1.2–1.4 | 260–280 | 1.5–2.0 |
Solubility and Stability
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